molecular formula C17H19FN2 B6262390 rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine, trans CAS No. 1073263-80-5

rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine, trans

Cat. No. B6262390
CAS RN: 1073263-80-5
M. Wt: 270.3
InChI Key:
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Description

Rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine, trans (Rac-BFPP) is an organic compound that belongs to the family of pyrrolidines. It is a chiral compound, meaning that it has two non-superimposable mirror image forms, designated as (3R,4S)- and (3S,4R)-BFPP. Rac-BFPP is used in a variety of research applications and has a wide range of biochemical and physiological effects.

Scientific Research Applications

Rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine, trans is used in a variety of scientific research applications. It has been used to study the interaction between proteins and lipids, as well as the effects of protein structure on enzymatic activity. rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine, trans has also been used to study the effects of oxidative stress on cells, as well as the mechanisms of signal transduction.

Mechanism of Action

Rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine, trans acts as an allosteric modulator of proteins and enzymes. It binds to the active site of enzymes and proteins, altering their shape and affecting their activity. rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine, trans can also be used to study the effects of oxidative stress on cells, as it can increase the production of reactive oxygen species.
Biochemical and Physiological Effects
rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine, trans has a wide range of biochemical and physiological effects. It can increase the production of reactive oxygen species and induce apoptosis in cells. rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine, trans has also been shown to inhibit the activity of enzymes involved in signal transduction pathways.

Advantages and Limitations for Lab Experiments

Rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine, trans has several advantages for lab experiments. It is easy to synthesize and can be used to study the effects of oxidative stress on cells. rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine, trans is also relatively stable and can be stored at room temperature for extended periods of time. However, rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine, trans can be toxic to cells and should be used with caution.

Future Directions

There are several potential future directions for research on rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine, trans. It could be used to study the interactions between proteins and lipids in greater detail. It could also be used to study the effects of oxidative stress on other cell types, such as neurons or stem cells. Additionally, rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine, trans could be used to study the effects of signal transduction pathways on various physiological processes. Finally, rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine, trans could be used to develop new drugs and treatments for diseases.

Synthesis Methods

Rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine, trans can be synthesized from 4-fluorobenzaldehyde and pyrrolidine in a two-step process. In the first step, 4-fluorobenzaldehyde is reacted with pyrrolidine in the presence of an acid catalyst to form the Schiff base. The Schiff base is then reduced with sodium borohydride to form rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine, trans in the second step.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine, trans involves the synthesis of the pyrrolidine ring followed by the introduction of the benzyl and fluorophenyl groups. The final step involves the resolution of the racemic mixture to obtain the desired enantiomer.", "Starting Materials": [ "4-fluorobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "benzylamine", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "tartaric acid" ], "Reaction": [ "Step 1: Synthesis of pyrrolidine ring - Ethyl acetoacetate is reacted with ammonium acetate and 4-fluorobenzaldehyde to form 4-fluoro-1-(1-oxoethyl)pyrrolidine-3-carboxylic acid ethyl ester.", "Step 2: Introduction of benzyl group - The ethyl ester is then reduced with sodium borohydride to form the corresponding alcohol, which is then reacted with benzylamine in the presence of hydrochloric acid to form rac-(3R,4S)-1-benzyl-4-fluoro-3-pyrrolidinamine.", "Step 3: Introduction of fluorophenyl group - The amine is then reacted with 4-fluorobenzaldehyde in the presence of sodium hydroxide to form rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine.", "Step 4: Resolution of racemic mixture - The racemic mixture is resolved using tartaric acid to obtain the desired enantiomer, rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine, trans." ] }

CAS RN

1073263-80-5

Product Name

rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine, trans

Molecular Formula

C17H19FN2

Molecular Weight

270.3

Purity

95

Origin of Product

United States

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